molecular formula C12H11N3 B154314 2,3-Dimethylimidazo[4,5-h]quinoline CAS No. 132476-03-0

2,3-Dimethylimidazo[4,5-h]quinoline

Cat. No.: B154314
CAS No.: 132476-03-0
M. Wt: 197.24 g/mol
InChI Key: YRYAUZGTGBWKAQ-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[4,5-h]quinoline is a heterocyclic aromatic amine, a class of compounds known for their formation during the high-temperature cooking of meats, poultry, and fish. These compounds have garnered significant attention due to their potential mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[4,5-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylimidazo[4,5-h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
  • 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)

Uniqueness: 2,3-Dimethylimidazo[4,5-h]quinoline is unique due to its specific structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different mutagenic and carcinogenic potentials, making it a valuable compound for comparative studies in toxicology and carcinogenesis .

Properties

IUPAC Name

2,3-dimethylimidazo[4,5-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-14-12-10(15(8)2)6-5-9-4-3-7-13-11(9)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAUZGTGBWKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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